2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Overview
Description
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is a chemical compound with the molecular formula C11H14BrN It is a brominated derivative of benzoannulene, featuring a bromine atom at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated or modified amine derivatives.
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A ketone derivative with similar structural features but different reactivity due to the presence of a carbonyl group.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol : An alcohol derivative with distinct chemical properties due to the hydroxyl group.
Uniqueness
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,11H,1-4,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXZIWLADRNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2)Br)C(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.